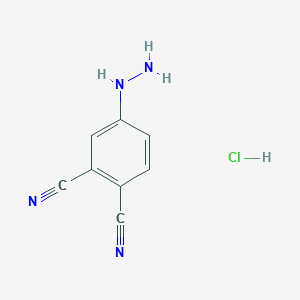
DMTr-TNA A(Bz)-amidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-TNA A(Bz)-amidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry, where it plays a crucial role in the development of synthetic DNA and RNA sequences. The compound is characterized by its high purity and stability, making it an essential reagent in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA A(Bz)-amidite typically involves the protection of nucleosides followed by phosphitylation. The process begins with the protection of the 5’-hydroxyl group of the nucleoside using a dimethoxytrityl (DMTr) group. This is followed by the protection of the amino group with a benzoyl (Bz) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reagents used are of high quality, and the reactions are carried out under controlled conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
DMTr-TNA A(Bz)-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group can be removed by reduction.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or thiophenol.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside, the oxidized phosphate triester, and the fully assembled oligonucleotide .
Applications De Recherche Scientifique
DMTr-TNA A(Bz)-amidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Essential in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Used in the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNA (siRNA).
Industry: Employed in the production of diagnostic kits and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of DMTr-TNA A(Bz)-amidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a phosphate triester, completing the addition of one nucleotide to the chain. The DMTr group protects the 5’-hydroxyl group during synthesis and is removed under acidic conditions to allow further chain elongation .
Comparaison Avec Des Composés Similaires
DMTr-TNA A(Bz)-amidite can be compared with other similar phosphoramidite compounds used in oligonucleotide synthesis:
DMTr-FNA-C(Bz)-amidite: Similar in structure and function but used for different nucleosides.
DMTr-TNA-5-Me-U-2’-CE-Phosphoramidite: Another variant used for specific modifications in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific application for certain nucleosides and its high stability and purity, making it a preferred choice in many research and industrial applications .
Propriétés
Formule moléculaire |
C46H50N7O7P |
|---|---|
Poids moléculaire |
843.9 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1 |
Clé InChI |
QDGHMYBPKHSPSZ-BZWOVQDPSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)






![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)

